molecular formula C15H9N3O2S B2535772 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-59-1

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No. B2535772
CAS RN: 79889-59-1
M. Wt: 295.32
InChI Key: WUTCLFXGLBVBRQ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a complex organic compound with the linear formula C15H9N3O2S . It is a member of the imidazo[2,1-b][1,3]benzothiazole class of compounds, which are known for their diverse bioactivities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazoles, including 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole, has been a subject of research interest. A highly efficient catalyst-free microwave-assisted procedure for synthesizing these compounds has been developed . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is a fused heterocyclic system containing nitrogen and sulfur atoms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole, focusing on six unique applications:

Antimicrobial Agents

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics and antifungal medications .

Anticancer Activity

This compound has been studied for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential candidate for cancer therapy .

Anti-inflammatory Applications

Research has explored the anti-inflammatory properties of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole . It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antitubercular Agents

This compound has been evaluated for its activity against Mycobacterium tuberculosis. Studies have shown that it can inhibit the growth of tuberculosis bacteria, making it a potential candidate for developing new antitubercular drugs .

Enzyme Inhibition

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: has been investigated for its ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes, such as proteases and kinases. This property is valuable for designing enzyme inhibitors as therapeutic agents .

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. Its unique chemical structure allows it to fluoresce under certain conditions, making it useful for visualizing cellular processes and structures in biomedical research .

Future Directions

The future directions for the study of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole could include further exploration of its bioactivities, development of more efficient synthesis methods, and investigation of its physical and chemical properties .

properties

IUPAC Name

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-18(20)11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)21-15(17)16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCLFXGLBVBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

CAS RN

79889-59-1
Record name 2-(3-NITROPHENYL)IMIDAZO(2,1-B)(1,3)BENZOTHIAZOLE
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